N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzenesulfonamide
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Description
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C17H16N4O4S2 and its molecular weight is 404.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antihypertensive Activity
Research on related sulfonamide compounds has demonstrated their potential in synthesizing new molecules with significant antihypertensive α-blocking activity. For instance, the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases have shown promising results in pharmacological screenings, indicating their utility in developing antihypertensive treatments (Abdel-Wahab et al., 2008).
Antitumor Activity
Several studies have investigated the antitumor activity of sulfonamide derivatives. For example, some N‐[6‐indazolyl]arylsulfonamides have been prepared and evaluated for their antiproliferative and apoptotic activities against human tumor cell lines, showcasing significant antiproliferative activity and the ability to trigger apoptosis in a dose-dependent manner (Abbassi et al., 2014).
Corrosion Inhibition
Research into the corrosion inhibition properties of piperidine derivatives, including similar sulfonamides, has provided insights into their effectiveness in protecting metals like iron from corrosion. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption behaviors and inhibition efficiencies, offering potential applications in materials science (Kaya et al., 2016).
Molecular Dynamic Simulation Studies
The utility of molecular dynamic simulation studies extends to the prediction of inhibition efficiencies of various derivatives. Such studies offer a deeper understanding of the interaction mechanisms at the molecular level, which can be pivotal in designing more efficient corrosion inhibitors and other functional materials (Kaya et al., 2016).
Crystal Structure Distinguishing
Distinguishing between tautomers in crystal structures is crucial for accurate molecular characterization. Research into the crystal structure of similar sulfonamide compounds using DFT-D calculations and solid-state NMR has shed light on the importance of precise structural analysis in the development of pharmaceuticals and materials science (Li et al., 2014).
Properties
IUPAC Name |
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c1-12-16(26-17(20-12)13-4-3-8-18-11-13)7-9-19-27(24,25)15-6-2-5-14(10-15)21(22)23/h2-6,8,10-11,19H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOLQSNONOULBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.